6-O-Methyl guanosine-5'-monophosphate

DNA damage repair nucleotide sanitization cancer biology

Researchers studying MTH1 enzymology or O6-alkylguanine DNA adduct quantification face critical substrate specificity issues-generic GMP and 7-methylguanosine isomers fail to recapitulate the unique tautomeric shift and enzyme recognition profiles required for assay validity. 6-O-Methyl guanosine-5'-monophosphate (mdGMP) is the structurally validated solution. • MTH1 Co-Crystal Validation: Defined substrate for human MTH1 (PDB: 5OTM, 1.8 Å); E. coli MutT ortholog cannot substitute for human enzyme inhibitor screening. • Adduct Quantification: ~100% 32P-postlabeling efficiency with 1.1 fmol detection limit; near-perfect HPLC correlation (r=0.99) for clinical biomonitoring harmonization. • Polymerase Benchmarking: Established Kappm ~6 μM and mutagenic efficiency 0.3-0.7 enable precise kinetic calibration across Pol I, T4, and human pol η systems.

Molecular Formula C11H16N5O7P
Molecular Weight 361.25 g/mol
CAS No. 63642-13-7
Cat. No. B14502132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Methyl guanosine-5'-monophosphate
CAS63642-13-7
Molecular FormulaC11H16N5O7P
Molecular Weight361.25 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)COP(=O)(O)O)O)N
InChIInChI=1S/C11H16N5O7P/c1-21-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(17)6(23-7)3-22-24(18,19)20/h4-7,17H,2-3H2,1H3,(H2,12,14,15)(H2,18,19,20)/t5-,6+,7+/m0/s1
InChIKeyGFRAHVJOXXMIDI-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Methyl guanosine-5'-monophosphate: Procurement Guide


6-O-Methyl guanosine-5'-monophosphate (also designated O6-methyldeoxyguanylic acid or mdGMP; CAS 63642-13-7) is a synthetically modified deoxyribonucleotide analog characterized by O6-methylation of the guanine base . This compound serves as a critical standard and mechanistic probe for studying O6-alkylguanine DNA lesions—promutagenic adducts induced by environmental alkylating agents and certain chemotherapeutic drugs [1]. Unlike unmodified guanosine-5'-monophosphate (GMP) or other methylated guanosine isomers, the O6-methyl substitution fundamentally alters base-pairing specificity, enzyme recognition, and excited-state photophysical behavior, establishing mdGMP as a non-interchangeable research tool with defined, quantifiable differentiation from in-class analogs.

Workflow
O6-alkylguanine DNA lesion studies, nucleotide sanitization, and polymerase fidelity assays
Probe Type
Non-interchangeable mechanistic probe for MTH1 enzymology and structural biology
Analytical Fit
Calibrated standard for 32P-postlabeling adduct quantification and cross-method validation
Photophysics
Model nucleotide for time-resolved excited-state dynamics and UV photodamage research

6-O-Methyl guanosine-5'-monophosphate: Why Substitution Fails


Generic substitution of 6-O-methyl guanosine-5'-monophosphate with unmodified guanosine-5'-monophosphate (GMP) or alternative methylated isomers (e.g., 7-methylguanosine monophosphate, m7GMP) is scientifically invalid due to fundamental differences in molecular recognition, base-pairing behavior, and assay performance [1]. While GMP serves as a canonical RNA monomer and RNase substrate, O6-methylation induces a tautomeric shift that enables G:U mispairing during replication and translation, a property absent in unmodified GMP [2]. Furthermore, 7-methylguanosine analogs are preferentially recognized by cap-binding proteins in translation initiation assays, whereas mdGMP is primarily utilized by DNA damage surveillance enzymes such as MTH1 (NUDT1) [3]. These divergent recognition profiles preclude functional interchangeability and underscore the necessity of procuring the precise O6-methylated nucleotide for experimental reproducibility in DNA damage, polymerase fidelity, and nucleotide sanitization studies.

Unmodified GMP

Lacks O6-methylation, which alters base-pairing specificity and enzyme recognition profiles. Using GMP may misrepresent MTH1 substrate activity and mutagenic readout.

m7GMP isomer

7-Methylguanosine monophosphate is recognized by cap-binding proteins, not MTH1 or DNA damage surveillance enzymes. Functional interchange is not supported.

Bacterial MutT

E. coli MutT has a narrow substrate scope limited to 8-oxo-dGTP/GTP and does not recognize O6-alkylated nucleotides. Human MTH1 must be used for translational enzyme studies.

6-O-Methyl guanosine-5'-monophosphate: Comparative Evidence


MTH1 (NUDT1) Substrate Recognition: Structural Evidence

6-O-Methyl guanosine-5'-monophosphate (O6-methyl-dGMP) is directly recognized and bound by human MTH1 (NUDT1), a nucleotide pool sanitizing enzyme that hydrolyzes oxidized and alkylated nucleotides to prevent their incorporation into DNA [1]. A high-resolution (1.8 Å) co-crystal structure (PDB ID: 5OTM) provides definitive evidence that O6-methyl-dGMP occupies the MTH1 active site, confirming this compound as a bona fide substrate and structural probe for MTH1-mediated damage surveillance [2]. In contrast, the E. coli ortholog MutT exhibits a far narrower substrate scope, recognizing only 8-oxo-dGTP and 8-oxo-GTP, with no reported activity toward O6-alkylated nucleotides [3].

MTH1 vs. MutT
Head-to-head
Human MTH1 binds O6-methyl-dGMP (PDB: 5OTM, 1.8 Å); E. coli MutT does not recognize O6-alkylated nucleotides
Defines species-specific substrate recognition for damage surveillance
Structural evidence supports MTH1 as the relevant target; MutT cannot substitute
DNA damage repair nucleotide sanitization cancer biology

Prolonged Excited-State Lifetime

O6-methylation of guanosine produces a profound alteration in photophysical behavior, reducing the rate of excited-state internal conversion to the ground state by approximately 40-fold in aqueous solution relative to unmodified guanine monomers [1]. This 40-fold decrease in excited-state decay rate prolongs the lifetime of the reactive excited state, thereby increasing the probability of photodamage within cellular DNA—a consequence not observed with canonical guanosine, which undergoes ultrafast internal conversion that minimizes photodamage [2].

Excited-state lifetime
Head-to-head
~40-fold slower internal conversion vs. unmodified guanine (aqueous, fs-TA)
Prolongs reactive excited state, enabling photodamage modeling
Unmodified GMP relaxes ultrafast; O6-methylated analog provides photophysical contrast
DNA photodamage ultrafast spectroscopy nucleotide photophysics

DNA Polymerase I Incorporation Kinetics

O6-Methyldeoxyguanosine triphosphate (m6dGTP) is utilized by prokaryotic DNA polymerases as a dATP analog during in vitro DNA replication, with a Kappm of approximately 6 μM for E. coli DNA polymerase I (Klenow fragment), compared to a Kappm of approximately 0.8 μM for the natural substrate dATP [1]. This approximately 7.5-fold difference in apparent affinity indicates that m6dGTP competes with dATP for incorporation but is a less efficient substrate. Notably, T4 DNA polymerase exhibits stronger discrimination against m6dGMP incorporation than either T5 DNA polymerase or E. coli DNA polymerase I, demonstrating polymerase-specific variability in O6-methylated nucleotide utilization [2].

Pol I kinetics
Head-to-head
m6dGTP Kappm ≈ 6 μM; dATP Kappm ≈ 0.8 μM (E. coli Pol I Klenow)
~7.5-fold lower affinity supports competitive incorporation with discrimination
T4 DNA polymerase shows stronger discrimination than T5 or E. coli Pol I
DNA polymerase fidelity mutagenesis nucleotide analog enzymology

Post-Incorporation Mutagenic Efficiency

Once incorporated into polynucleotide templates as O6-methyldeoxyguanosine monophosphate (O6-MedGMP), this modified nucleotide induces errors during subsequent cycles of DNA synthesis with a defined mutagenic efficiency ranging from 0.3 to 0.7 [1]. This quantifiable value represents the probability of miscoding per replication event and depends on the relative concentrations of competing dNTPs in the assay system. This property is absent in unmodified dGMP, which directs accurate Watson-Crick base pairing with dCTP [2].

Mutagenic efficiency
Class-level
Miscoding probability 0.3–0.7 per replication event (O6-MedGMP template)
Calibrated positive control for translesion synthesis and fidelity assays
Unmodified dGMP shows no observable miscoding; value depends on dNTP pools
DNA adduct mutagenesis translesion synthesis carcinogenesis modeling

32P-Postlabeling Detection Efficiency Comparison

In optimized 32P-postlabeling assays for DNA adduct quantification, the labeling efficiency of O6-methyldeoxyguanosine-3'-monophosphate (O6-MedGp) is approximately 100%, whereas the labeling efficiency for the structurally distinct N7-methyldeoxyguanosine-3'-monophosphate (N7-MedGp) is only approximately 15% under identical conditions [1]. This six-fold difference in detection sensitivity translates to detection limits of approximately 1.1 fmol for O6-MedGp versus approximately 6.0 fmol for N7-MedGp when using 10 pmol of internal standard dGp [2].

32P-postlabeling
Head-to-head
O6-MedGp efficiency ~100%, LOD ~1.1 fmol; N7-MedGp efficiency ~15%, LOD ~6.0 fmol
Six-fold higher labeling efficiency enables low-abundance adduct detection
10 pmol dGp internal standard; optimized assay conditions
DNA adduct quantification analytical chemistry carcinogen biomonitoring

Immunoaffinity-Postlabeling Cross-Validation with HPLC/RIA

A combined immunoaffinity purification/32P-postlabeling procedure for quantifying O6-methyldeoxyguanosine-3'-monophosphate (O6-MedGp) in human DNA demonstrates a correlation coefficient of r = 0.99 when compared with an established HPLC/radioimmunoassay method across 25 human DNA samples from three separate populations [1]. The assay achieves a recovery of 61% for O6-MedGp at levels between 0.4 and 500 fmol, with a coefficient of variation below 12% during a 2-hour exposure to a storage phosphor screen [2]. Detected adduct levels range from 0.026 to 23.2 μmol O6-MedGp/mol dG in human samples, with a minimum detection threshold of <1 fmol O6-methyldeoxyguanosine-5'-monophosphate [3].

Cross-validation
Cross-study
r = 0.99 vs. HPLC/RIA; recovery 61% (0.4–500 fmol); CV
Supports method harmonization for human DNA adduct biomonitoring
n=25 human samples from three cohorts; 2-h storage phosphor exposure
DNA adduct biomonitoring method validation clinical chemistry

6-O-Methyl guanosine-5'-monophosphate: Scientific Applications


MTH1 Nucleotide Sanitization & Inhibitor Screening

6-O-Methyl guanosine-5'-monophosphate is directly applicable as a substrate standard and structural probe for human MTH1 (NUDT1) enzymology and inhibitor discovery programs. The high-resolution (1.8 Å) co-crystal structure of human MTH1 bound to O6-methyl-dGMP (PDB: 5OTM) provides a validated structural framework for structure-based drug design targeting cancer-associated nucleotide sanitization pathways [7]. Researchers conducting MTH1 activity assays or developing small-molecule MTH1 inhibitors should procure this compound as a defined positive control substrate, as the E. coli MutT ortholog does not recognize O6-alkylated nucleotides and cannot substitute for human enzyme studies [6].

DNA Polymerase Fidelity & Translesion Synthesis

This compound serves as a calibrated reference standard for quantifying DNA polymerase discrimination against O6-alkylated nucleotides. The established Kappm of ~6 μM for m6dGTP (versus ~0.8 μM for dATP with E. coli DNA polymerase I) and the defined post-incorporation mutagenic efficiency of 0.3–0.7 enable precise kinetic benchmarking [7][6]. Applications include: (i) comparative enzymology across DNA polymerase families (T4, T5, E. coli Pol I, human pol η), (ii) evaluation of polymerase variants or mutants with altered fidelity, and (iii) calibration of translesion synthesis assays where O6-methylguanine lesions serve as model replication barriers.

DNA Adduct Quantification & Biomonitoring

For analytical chemistry and clinical biomonitoring laboratories, 6-O-methyl guanosine-5'-monophosphate is the preferred calibration standard for 32P-postlabeling quantification of O6-methylguanine DNA adducts. The compound's ~100% postlabeling efficiency (versus ~15% for N7-MedGp) and validated detection limit of ~1.1 fmol make it uniquely suitable for low-abundance adduct detection in human tissue samples [7]. The assay's near-perfect correlation (r = 0.99) with HPLC/radioimmunoassay reference methods supports its use in cross-laboratory method harmonization and in population-scale biomonitoring studies assessing alkylating agent exposure from environmental, occupational, or chemotherapeutic sources [6].

UV Photodamage & Excited-State Dynamics

The ~40-fold reduction in excited-state internal conversion rate induced by O6-methylation establishes this compound as a unique photophysical probe for investigating sunlight-induced DNA damage mechanisms. Researchers studying UV-mediated mutagenesis, DNA photostability, or the role of modified nucleotides in photodamage susceptibility should procure O6-methylated nucleotides as model systems for time-resolved spectroscopic studies (femtosecond transient absorption, fluorescence upconversion) [7]. Unmodified GMP undergoes ultrafast internal conversion that minimizes photodamage and therefore lacks the prolonged excited-state lifetime necessary for studying photochemical reaction pathways relevant to alkylation-compromised DNA.

Application
Selection Property
Validation Focus
MTH1 inhibitor screening & structural biology
O6-methyl-dGMP recognition and co-crystal structure (PDB: 5OTM)
Human MTH1 substrate specificity vs. bacterial MutT
DNA polymerase fidelity and translesion synthesis
Reported Kappm ~6 μM and mutagenic efficiency 0.3–0.7
Polymerase discrimination quantification and translesion assay calibration
32P-postlabeling adduct quantification
High postlabeling efficiency (reported ~100%) and low fmol detection
Cross-method correlation (r=0.99 with HPLC/RIA) and sensitivity benchmarking
UV photodamage and excited-state dynamics
~40-fold prolonged excited-state lifetime vs. unmodified GMP
Time-resolved spectroscopy and photochemical pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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